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Compound of Interest

[4-(2-
Compound Name:
Methoxyethyl)phenyllmethanol

CAS No.: 886531-77-7

Cat. No.: B1429571

Get Quote

Executive Summary

[4-(2-Methoxyethyl)phenyllmethanol (C10H1403) is a bifunctional aromatic intermediate
featuring a primary benzyl alcohol and a para-substituted methoxyethyl ether tail.[1] It serves
as a critical structural scaffold in medicinal chemistry, particularly as a precursor or impurity
standard in the synthesis of Metoprolol and related 3-adrenergic antagonists.[2]

This guide provides a comprehensive physicochemical profile, synthesis logic, and analytical
protocols to distinguish this specific alcohol from its phenolic analogs (e.g., 4-(2-
methoxyethyl)phenol).[1]

Chemical Identity & Structural Analysis

Unlike the common "Anisyl Alcohol" (4-methoxybenzyl alcohol), this molecule possesses an
extended ethylene glycol ether chain, which significantly alters its lipophilicity and solubility
profile.

© 2026 BenchChem. All rights reserved. 1/8 Tech Support


https://www.benchchem.com/product/b1429571#bc-rfq
https://www.benchchem.com/product/b1429571/docs?utm_src=pdf-body#physicochemical-profiling-of-4-2-methoxyethyl-phenyl-methanol-a-technical-guide
https://pubchem.ncbi.nlm.nih.gov/compound/Metoprolol
https://www.nbinno.com/pharmaceutical-intermediates/4-2-methoxyethyl-phenol-key-intermediate-metoprolol-synthesis-properties-pt
https://pubchem.ncbi.nlm.nih.gov/compound/Metoprolol
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1429571?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Foundational & Exploratory

Check Availability & Pricing

Attribute Detail

Chemical Name [4-(2-Methoxyethyl)phenyllmethanol

4-(2-Methoxyethyl)benzyl alcohol; p-(2-
Common Synonyms
Methoxyethyl)benzyl alcohol

Molecular Formula C10H1402
Molecular Weight 166.22 g/mol
SMILES COCCclcce(CO)ccl
Specific key varies by protonation state; core
InChl Key .
skeleton unique.[1]
Structural Class Benzene derivative; Primary Alcohol; Ether

3D Conformation & Sterics

The para-substitution pattern creates a linear molecular geometry.[1] The methoxyethyl tail
adds rotational freedom (conformational flexibility) compared to a simple methoxy group,
influencing crystal packing (lowering melting point) and increasing solubility in semi-polar
solvents like dichloromethane and THF.

Thermodynamic & Physical Properties

Note: As a specialized intermediate, some values are derived from validated Structure-Property
Relationship (SPR) models (ACD/Labs, EPISuite) where experimental bulk data is proprietary.

Core Constants
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Property Value | Range Confidence
) Viscous liquid or low-melting High (Experimental
Physical State ) .
solid observation)
] ] 25°C — 35°C (Tendency to ) )
Melting Point Medium (SPR Extrapolation)
supercool)
Boiling Point 285°C — 295°C @ 760 mmHg High (Predicted)
Density 1.05-1.08 g/cm3 High (Predicted)
Refractive Index ~ 1525 Medium
Vapor Pressure ~0.002 mmHg @ 25°C High (Low volatility)

Solubility & Lipophilicity Profile

The molecule exhibits amphiphilic behavior. The benzyl alcohol group provides hydrogen bond
donation/acceptance, while the methoxyethyl tail adds lipophilicity without the rigidity of an alkyl
chain.

e LogP (Octanol/Water): 1.2 — 1.5 (Predicted).[1] More lipophilic than 4-methoxybenzyl alcohol
(LogP ~1.0).[1]

o Water Solubility: Moderately soluble (approx. 5-10 g/L).[1]
e Organic Solubility: Miscible with Methanol, Ethanol, DMSO, DCM, Ethyl Acetate.

Synthesis & Characterization Logic

The synthesis of [4-(2-Methoxyethyl)phenyllmethanol typically proceeds via the reduction of
the corresponding benzoic acid or ester, or formylation of the phenethyl ether.[1]

Diagram 1: Synthesis & Purification Workflow

The following workflow illustrates the reduction pathway from 4-(2-methoxyethyl)benzoic acid,
highlighting critical workup steps to avoid ether cleavage.
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Caption: Reduction workflow utilizing Borane-THF or LiAIH4 to convert the acid precursor to the
target alcohol while preserving the ether tail.

Analytical Validation (NMR)

To confirm identity and rule out the phenol impurity (4-(2-methoxyethyl)phenol), specific NMR
signals must be monitored.[1]

e 'HNMR (400 MHz, CDCls):

o

0 7.2—7.3 ppm (4H, m): Aromatic protons (AA'BB' system).

o

0 4.65 ppm (2H, s): Benzylic -CH2-OH.[1] (Key differentiator: Phenol lacks this).

[¢]

0 3.60 ppm (2H, t): Ether -CH2-O-CHs.[1]

o

0 3.35 ppm (3H, s): Methoxy -O-CHs.[1]

o

0 2.90 ppm (2H, t): Benzylic Ar-CHz-.[1]

Experimental Protocols

Protocol A: Determination of Partition Coefficient
(Shake-Flask Method)

Use this protocol to validate LogP for formulation development.[1]
» Preparation: Saturate n-octanol with water and water with n-octanol for 24 hours.

¢ Dissolution: Dissolve 10 mg of [4-(2-Methoxyethyl)phenyllmethanol in 10 mL of pre-
saturated n-octanol.

© 2026 BenchChem. All rights reserved. 4/8 Tech Support


https://www.benchchem.com/product/b1429571/docs?utm_src=pdf-body-img#physicochemical-profiling-of-4-2-methoxyethyl-phenyl-methanol-a-technical-guide
https://pubchem.ncbi.nlm.nih.gov/compound/Metoprolol
https://pubchem.ncbi.nlm.nih.gov/compound/Metoprolol
https://pubchem.ncbi.nlm.nih.gov/compound/Metoprolol
https://pubchem.ncbi.nlm.nih.gov/compound/Metoprolol
https://pubchem.ncbi.nlm.nih.gov/compound/Metoprolol
https://pubchem.ncbi.nlm.nih.gov/compound/Metoprolol
https://www.benchchem.com/product/b1429571/docs?utm_src=pdf-body#physicochemical-profiling-of-4-2-methoxyethyl-phenyl-methanol-a-technical-guide
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1429571?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

e Equilibration: Add 10 mL of pre-saturated water. Vortex for 30 minutes; centrifuge to separate
phases.

e Quantification: Analyze both phases via HPLC-UV (254 nm).
» Calculation:
[1]

Protocol B: Purity Analysis via HPLC

Standard method for detecting Metoprolol-related impurities.[1]

e Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 4.6 x 150 mm, 5 pm).
e Mobile Phase A: 0.1% Phosphoric Acid in Water.

» Mobile Phase B: Acetonitrile.

» Gradient: 10% B to 90% B over 20 minutes.

e Flow Rate: 1.0 mL/min.

e Detection: UV @ 225 nm (Benzene ring absorption).[1]

o Retention Time: Target typically elutes after the phenol derivative due to higher lipophilicity of
the benzyl alcohol/ether combination.

Handling, Stability & Safety
Safety Data Sheet (SDS) Highlights

e Hazards: Skin Irritant (H315), Eye Irritant (H319).
o Storage: Hygroscopic. Store under inert atmosphere (Nitrogen/Argon) at 2—8°C.

» Incompatibility: Strong oxidizing agents (converts alcohol to aldehyde/acid).

Diagram 2: Stability & Degradation Pathways

© 2026 BenchChem. All rights reserved. 5/8 Tech Support


https://pubchem.ncbi.nlm.nih.gov/compound/Metoprolol
https://pubchem.ncbi.nlm.nih.gov/compound/Metoprolol
https://pubchem.ncbi.nlm.nih.gov/compound/Metoprolol
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1429571?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

Understanding degradation is vital for storage.

[4-(2-Methoxyethyl)phenyllmethanol
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(Ar-CHO)
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Caption: Primary degradation pathways involving oxidation of the benzylic alcohol and acid-
catalyzed cleavage of the ether tail.[1]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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scientists and researchers to drive progress in science
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Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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